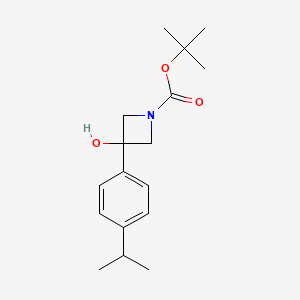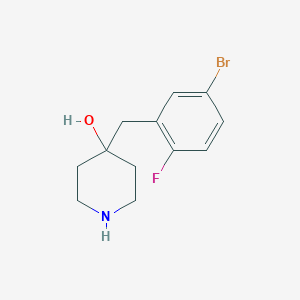![molecular formula C8H11N B13550663 1-Ethynyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13550663.png)
1-Ethynyl-7-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-7-azabicyclo[221]heptane is a bicyclic compound with the molecular formula C8H11N It is characterized by a unique structure that includes an ethynyl group attached to a 7-azabicyclo[221]heptane framework
Métodos De Preparación
The synthesis of 1-Ethynyl-7-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the base-mediated heterocyclization of alkyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamates or N-(c-3,t-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide . This reaction typically requires specific conditions, such as the use of a strong base like sodium hydride (NaH) to facilitate the cyclization process.
Análisis De Reacciones Químicas
1-Ethynyl-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium-catalyzed processes for substitution reactions and strong bases or acids for oxidation and reduction reactions .
Aplicaciones Científicas De Investigación
1-Ethynyl-7-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialized chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The ethynyl group and the bicyclic structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
1-Ethynyl-7-azabicyclo[2.2.1]heptane can be compared to other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure and is used in different applications.
7-Oxabicyclo[2.2.1]heptane: This compound contains an oxygen atom in the bicyclic framework, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its ethynyl group and the specific arrangement of atoms in its bicyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11N |
|---|---|
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
1-ethynyl-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H11N/c1-2-8-5-3-7(9-8)4-6-8/h1,7,9H,3-6H2 |
Clave InChI |
KRLOIZFGAGSIEN-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CCC(N1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butylN-[(2,2-dimethylazetidin-3-yl)methyl]carbamate](/img/structure/B13550602.png)
![1-Iodobicyclo[2.2.2]octane](/img/structure/B13550607.png)
![2,5-Dioxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde](/img/structure/B13550609.png)
![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)

![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
![(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol](/img/structure/B13550633.png)
![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)

